(2R)-2-Quinolin-7-ylpropanoic acid
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Overview
Description
(2R)-2-Quinolin-7-ylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoline and has been found to exhibit several biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-7-ylpropanoic acid is not fully understood. However, studies suggest that the compound may exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-Quinolin-7-ylpropanoic acid can inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-Quinolin-7-ylpropanoic acid is its broad range of biological activities, making it a versatile compound for scientific research. However, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects fully.
Future Directions
There are several future directions for research on (2R)-2-Quinolin-7-ylpropanoic acid. One area of interest is the compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action fully and identify its molecular targets. Finally, the synthesis of analogs of (2R)-2-Quinolin-7-ylpropanoic acid may lead to the development of more potent and selective compounds for various applications.
Synthesis Methods
The synthesis of (2R)-2-Quinolin-7-ylpropanoic acid involves the condensation of 2-aminobenzoic acid with 2-quinolinecarboxaldehyde. The reaction is catalyzed by a base and yields the desired product in good yield.
Scientific Research Applications
(2R)-2-Quinolin-7-ylpropanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Additionally, the compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2R)-2-quinolin-7-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGISDPGHPGKAW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Quinolin-7-ylpropanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.